molecular formula C25H34N4O2 B1682269 Cyclohexanecarboxamide, n-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-n-2-pyridinyl- CAS No. 162760-96-5

Cyclohexanecarboxamide, n-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-n-2-pyridinyl-

Cat. No. B1682269
M. Wt: 422.6 g/mol
InChI Key: SBPRIAGPYFYCRT-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, n-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-n-2-pyridinyl- is a chemical compound . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C25H34N4O2 . It has a molecular weight of 422.564 .

Scientific Research Applications

Serotonin Receptor Research

Cyclohexanecarboxamide, particularly the derivative WAY-100635, has been extensively studied for its interactions with serotonin receptors. WAY-100635, or N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride, is a potent and selective 5-HT1A receptor antagonist. This compound has been pivotal in studying the inhibitory actions of serotonin (5-HT) on neuronal firing in various brain regions, including the guinea pig dorsal raphe nucleus. These studies contribute significantly to understanding serotonin's role in various neuropsychiatric disorders (Craven, Grahame-Smith, & Newberry, 1994).

Radiosynthesis and Imaging Studies

The compound has been utilized in the radiosynthesis of [11C]WAY 100635, a radioligand used in positron emission tomography (PET) imaging. This development has enabled detailed in vivo studies of 5-HT1A receptors, which are essential for investigating the central nervous system's functioning and neuropsychiatric disorders (Wilson, DaSilva, & Houle, 1996). Further preclinical development of [11C]WAY-100635 as a PET radioligand has shown promise for studying central 5-HT1A receptors, with potential applications in studying neuropsychiatric disorders and psychoactive drug pharmacology (Pike et al., 1995).

Quantitative Analysis in PET Studies

[Carbonyl-(11)C]WAY-100635 has been used in PET radioligand studies for in vivo imaging of the 5-HT(1A) receptor. This research includes assessing various modeling strategies for quantitative analysis of the radioligand, which is crucial for accurate imaging and interpretation in neurological studies (Gunn, Lammertsma, & Grasby, 2000).

Development of Analogues for Enhanced Imaging

Further research has been conducted to develop analogues of WAY-100635, such as N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, which have shown promise as PET radioligands due to their high affinity and selectivity for 5-HT1A receptors. These developments aim to improve in vivo quantification of 5-HT1A receptors in studying neuropsychiatric disorders (García et al., 2014).

Cardiovascular and Neuropharmacological Effects

WAY-100635 has also been studied for its cardiovascular effects, particularly its role in blood pressure regulation and potential interaction with adrenoceptors in the adult rat (Villalobos-Molina et al., 2002). Additionally, N-oxide analogs of WAY-100635 have been explored for their high affinity at 5-HT(1A) receptors, offering potential new pharmacological tools for brain imaging and research (Marchais-Oberwinkler et al., 2005).

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPRIAGPYFYCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167467
Record name WAY 100635
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanecarboxamide, n-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-n-2-pyridinyl-

CAS RN

162760-96-5
Record name WAY 100635
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162760-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name WAY 100635
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162760965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WAY 100635
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-100635
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IH826FEG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Murray, PH Hutson - European journal of pharmacology, 2007 - Elsevier
Expression of the anti-apoptotic protein Bcl-2 has been shown to increase in the hippocampus and cortex following chronic administration of mood stabilisers such as lithium and …
Number of citations: 39 www.sciencedirect.com
LJ Bristow, D O'connor, R Watts, MS Duxon… - …, 2000 - Elsevier
Both pre-clinical and clinical studies suggest that additional treatment with 5-HT 1A receptor antagonists may accelerate the antidepressant efficacy/onset of selective serotonin re-…
Number of citations: 97 www.sciencedirect.com
M Meijón, I Feito, M Oravec, C Delatorre… - Molecular …, 2016 - Wiley Online Library
Natural variation of the metabolome of Pinus pinaster was studied to improve understanding of its role in the adaptation process and phenotypic diversity. The metabolomes of needles …
Number of citations: 57 onlinelibrary.wiley.com

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